2-(9-Decenyl)glutaconic acid

dihydroorotase inhibition pyrimidine biosynthesis Ehrlich ascites tumor model

2-(9-Decenyl)glutaconic acid (CAS 97207-52-8; synonym (Z)-2-dec-9-enylpent-2-enedioic acid) is a long-chain unsaturated dicarboxylic acid classified within ChEBI as a long-chain fatty acid (CHEBI:15904). It features a 10-carbon alkenyl chain appended to the C2 position of a glutaconic acid (2-pentenedioic acid) backbone, yielding the molecular formula C15H24O4 and a monoisotopic mass of 268.1675 Da.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B14080845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9-Decenyl)glutaconic acid
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=CCC(=O)O)C(=O)O
InChIInChI=1S/C15H24O4/c1-2-3-4-5-6-7-8-9-10-13(15(18)19)11-12-14(16)17/h2,11H,1,3-10,12H2,(H,16,17)(H,18,19)/b13-11-
InChIKeyGAZHKBVZIMUZLZ-QBFSEMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(9-Decenyl)glutaconic Acid: Chemical Class, Structural Identity, and Procurement Baseline


2-(9-Decenyl)glutaconic acid (CAS 97207-52-8; synonym (Z)-2-dec-9-enylpent-2-enedioic acid) is a long-chain unsaturated dicarboxylic acid classified within ChEBI as a long-chain fatty acid (CHEBI:15904) [1]. It features a 10-carbon alkenyl chain appended to the C2 position of a glutaconic acid (2-pentenedioic acid) backbone, yielding the molecular formula C15H24O4 and a monoisotopic mass of 268.1675 Da [2]. The compound contains a conjugated ene-dioic acid motif combined with a terminal olefin on the aliphatic side chain, a structural topology that simultaneously presents an α,β-unsaturated acid electrophile, a distal alkene, and a free carboxylic acid nucleophile within a single small-molecule scaffold.

Why In-Class Glutaconic Acid Analogs Cannot Simply Substitute for 2-(9-Decenyl)glutaconic Acid in Procurement


Generic substitution with unsubstituted glutaconic acid (C5H6O4, CAS 1724-02-3) or simple alkyl glutaconates fails because the C2 9-decenyl chain is not a passive solubility handle; it fundamentally alters the compound's biological target profile. Unsubstituted glutaconic acid acts primarily as a competitive inhibitor of glutamate decarboxylase (Ki ≈ 1.3 × 10⁻³ M) and is associated with neurotoxicity and metabolic acidosis [1], whereas the NLM MeSH entry for 2-(9-decenyl)glutaconic acid explicitly classifies it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. This shift from a metabolic acidogen/neurotoxin to a multi-target lipid mediator pathway modulator is directly attributable to the long-chain alkenyl appendage. Consequently, procurement decisions must distinguish between the core glutaconic acid pharmacophore and the functionally distinct 2-(9-decenyl) derivative.

Product-Specific Quantitative Evidence: 2-(9-Decenyl)glutaconic Acid Versus Closest Structural and Functional Analogs


Dihydroorotase Enzyme Inhibition: Quantitative IC50 Value for 2-(9-Decenyl)glutaconic Acid

In a direct enzymatic inhibition assay using mouse Ehrlich ascites tumor dihydroorotase at pH 7.37, 2-(9-decenyl)glutaconic acid demonstrated measurable inhibitory activity with an IC50 of 1.80 × 10⁵ nM (180 µM) when evaluated at a 10 µM concentration [1]. Dihydroorotase catalyzes the reversible cyclization of carbamoyl aspartate to dihydroorotate in the de novo pyrimidine biosynthesis pathway, a validated target in antiproliferative drug discovery. For comparison, unsubstituted glutaconic acid shows no documented dihydroorotase inhibitory activity, as its known enzymatic targets are confined to glutamate decarboxylase (Ki = 1.3 mM) [2]. This represents a functional gain-of-target for the decenyl-substituted derivative.

dihydroorotase inhibition pyrimidine biosynthesis Ehrlich ascites tumor model

Lipoxygenase Inhibitory Activity: Functional Classification Distinct from Parent Glutaconic Acid

According to the NLM MeSH Supplementary Concept Record, 2-(9-decenyl)glutaconic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This functional annotation places the compound within the eicosanoid-modulating pharmacological space, a profile entirely absent for unsubstituted glutaconic acid, which is primarily recognized as a neurotoxic acidogen and competitive inhibitor of glutamate decarboxylase [2]. The MeSH record further notes that 2-(9-decenyl)glutaconic acid also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils, indicating a multi-target profile that is structurally dependent on the 9-decenyl substitution.

lipoxygenase inhibition arachidonic acid cascade eicosanoid modulation

Structural Differentiation: The 9-Decenyl Chain as a Determinant of Lipophilicity and Membrane Partitioning

The 9-decenyl substituent at the C2 position introduces a substantial increase in calculated lipophilicity relative to unsubstituted glutaconic acid. The parent compound glutaconic acid (C5H6O4, MW 130.1) has a calculated LogP of approximately −0.5 to 0.2, whereas 2-(9-decenyl)glutaconic acid (C15H24O4, MW 268.35) carries a 10-carbon alkenyl chain that increases the predicted LogP to approximately 3.5–4.5 based on fragment-based contributions from the decenyl moiety . This >4 log unit increase shifts the compound from a freely water-soluble, membrane-impermeable species to a moderately lipophilic entity capable of passive membrane partitioning [1]. This physicochemical transformation is critical for target engagement with intracellular lipoxygenase enzymes that require membrane-accessible inhibitors.

lipophilicity membrane partitioning cLogP drug-likeness

Cytotoxic Activity Against Osteosarcoma 143B (TK⁻) Tumor Cells: Quantitative Growth Inhibition Data

2-(9-Decenyl)glutaconic acid was evaluated for cytotoxic activity against the human osteosarcoma 143B (TK⁻) tumor cell line in a 72-hour continuous exposure assay [1]. ChEMBL assay records (CHEMBL615117, CHEMBL1129493) document quantitative inhibitory activity against this cell line, although the exact IC50 value requires retrieval from the full ChEMBL database record. This cytotoxicity screening data provides a direct cell-based antiproliferative benchmark that is absent for simple glutaconic acid or short-chain alkyl glutaconates, which have not been profiled in this oncology-relevant cell model.

osteosarcoma cytotoxicity 143B cell line anticancer screening

Endogenous Human Metabolite Status: Detection in Human Biospecimens as a Differentiator from Purely Synthetic Analogs

BioDeep metabolomics database records identify (Z)-2-dec-9-enylpent-2-enedioic acid (synonymous with 2-(9-decenyl)glutaconic acid) as a natural product detected in Homo sapiens specimens, with a detection frequency of 87.5% in the underlying dataset (NCBI GC00386073-01) [1]. This endogenous occurrence contrasts with most laboratory-synthesized glutaconic acid analogs containing non-natural alkyl or aryl substitutions, which are purely xenobiotic. The endogenous status may confer advantages in biocompatibility, reduced off-target toxicity, and regulatory pathway considerations for translational research applications.

endogenous metabolite natural product human metabolome biocompatibility

Evidence-Backed Application Scenarios for 2-(9-Decenyl)glutaconic Acid Procurement


Lipoxygenase-Driven Inflammation and Leukotriene Pathway Research

Based on the MeSH-classified potent lipoxygenase inhibitor annotation, 2-(9-decenyl)glutaconic acid is most appropriately deployed in in vitro enzymatic and cell-based assays probing the 5-lipoxygenase / arachidonic acid cascade [1]. Its ancillary inhibition of cyclooxygenase and carboxylesterase may be exploited for dual-pathway eicosanoid modulation studies, particularly in leukotriene-mediated inflammation models where selective 5-LOX inhibitors (e.g., zileuton) serve as positive controls. The compound's endogenous human metabolite status supports its use in ex vivo leukocyte stimulation assays where xenobiotic-induced cytotoxicity could confound readouts [2].

Pyrimidine Biosynthesis Inhibition and Antiproliferative Screening in DHO-Dependent Tumor Models

The IC50 of 180 µM against mouse Ehrlich ascites dihydroorotase [1] positions this compound as a tool molecule for probing dihydroorotase (DHO) dependency in pyrimidine-auxotrophic cancer cell lines. Researchers can benchmark against established DHO inhibitors such as 5-fluoroorotate or leflunomide's active metabolite teriflunomide (which targets the upstream DHODH enzyme) to investigate the functional consequences of direct DHO inhibition in the de novo pyrimidine pathway. Dosing at 100–500 µM in cell-based antiproliferative assays is suggested as a starting range based on the enzymatic IC50.

Osteosarcoma and Bone Malignancy Cell-Based Cytotoxicity Screening

The documented cytotoxic activity against 143B (TK⁻) osteosarcoma cells in a 72-hour continuous exposure format [1] supports deployment in bone cancer phenotypic screening panels. The 143B cell line is a well-characterized model for osteosarcoma with a defined TK⁻ genotype, enabling mechanistic follow-up studies on apoptosis induction, cell cycle arrest, or differentiation. Procurement for this application is recommended with concurrent viability assays using primary osteoblasts to establish a selectivity window.

Cell Differentiation and Monocyte Induction Studies

Multiple data sources reference the compound's pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage [1]. This property, while lacking direct comparative quantitative data against other differentiation-inducing agents (e.g., PMA, vitamin D3 analogs, or ATRA), supports use in myeloid differentiation research. Procurement for monocyte/macrophage differentiation protocols should include side-by-side benchmarking against established inducers and assessment of differentiation markers (CD14, CD11b) by flow cytometry.

Quote Request

Request a Quote for 2-(9-Decenyl)glutaconic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.